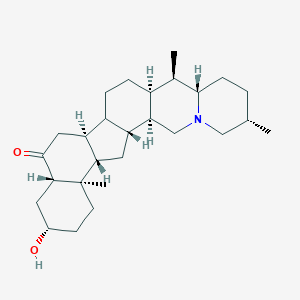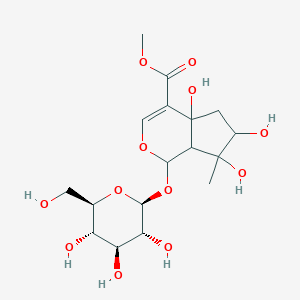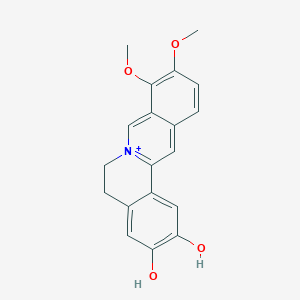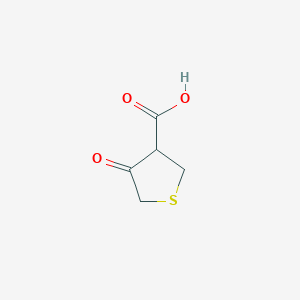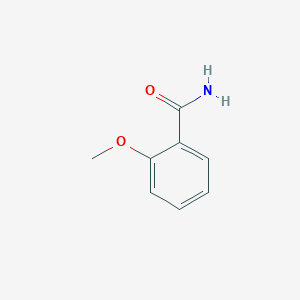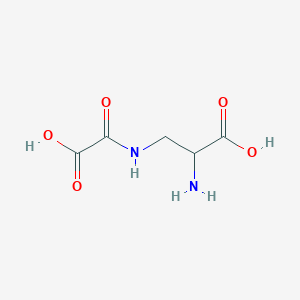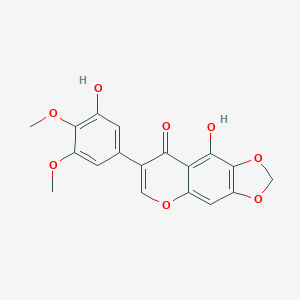![molecular formula C10H14N2O4S4 B150140 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide CAS No. 133445-74-6](/img/structure/B150140.png)
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide, also known as MTA-TT, is a novel compound that has gained attention in the scientific community for its potential applications in the fields of medicine and biotechnology. MTA-TT is a sulfonamide derivative of thieno[2,3-b]thiophene, which is a heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms. The synthesis of MTA-TT involves the reaction of 2-chloroethylamine hydrochloride with 2-methylsulfonylthiophene-5-carboxaldehyde in the presence of sodium hydride and subsequent reaction with sulfonamide.
Mechanism Of Action
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide exerts its anticancer effects by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of topoisomerase II leads to the accumulation of DNA damage and ultimately cell death. 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical And Physiological Effects
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has also been shown to have antibacterial activity against a number of bacterial strains.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide in lab experiments is its specificity for topoisomerase II, which makes it a useful tool for studying the role of this enzyme in DNA replication and repair. However, one limitation of using 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide. One area of interest is the development of 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide's potential as a therapeutic agent for inflammatory conditions such as arthritis. Additionally, further research is needed to elucidate the mechanisms underlying 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide's antibacterial activity and to explore its potential as a treatment for bacterial infections.
Synthesis Methods
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide can be synthesized using a two-step process. In the first step, 2-methylsulfonylthiophene-5-carboxaldehyde is reacted with 2-chloroethylamine hydrochloride in the presence of sodium hydride to form the intermediate 2-[(2-methylsulfonylethyl)amino]methylthieno[2,3-b]thiophene-5-carboxaldehyde. In the second step, the intermediate is reacted with sulfonamide to form 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide.
Scientific Research Applications
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been shown to have potential applications in the fields of medicine and biotechnology. In the medical field, 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been investigated for its anticancer properties. Studies have shown that 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of various inflammatory conditions.
properties
CAS RN |
133445-74-6 |
|---|---|
Product Name |
2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide |
Molecular Formula |
C10H14N2O4S4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[(2-methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide |
InChI |
InChI=1S/C10H14N2O4S4/c1-19(13,14)3-2-12-6-8-4-7-5-9(20(11,15)16)18-10(7)17-8/h4-5,12H,2-3,6H2,1H3,(H2,11,15,16) |
InChI Key |
PLQIUTFHUYBGHG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)CCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






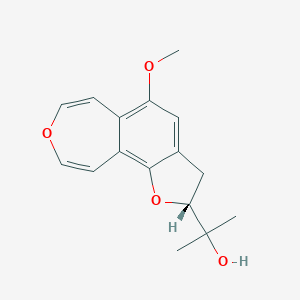
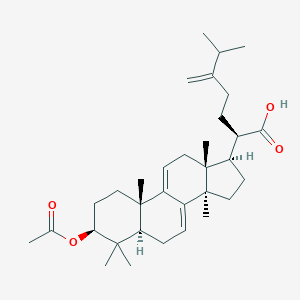
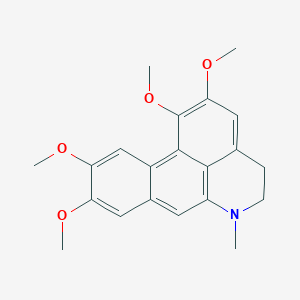
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
